molecular formula C15H17BrOSi B3039008 {2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol CAS No. 947515-73-3

{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol

Cat. No.: B3039008
CAS No.: 947515-73-3
M. Wt: 321.28 g/mol
InChI Key: XUQDWNXYJIOKBY-UHFFFAOYSA-N
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Description

{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol is a silicon-containing aromatic alcohol featuring a 4-bromophenyl group attached to a dimethylsilyl moiety and a benzyl alcohol substituent. The bromine atom enhances reactivity in cross-coupling reactions, while the silyl group may influence steric and electronic properties.

Properties

IUPAC Name

[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrOSi/c1-18(2,14-9-7-13(16)8-10-14)15-6-4-3-5-12(15)11-17/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQDWNXYJIOKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)Br)C2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947515-73-3
Record name {2-[(4-bromophenyl)dimethylsilyl]phenyl}methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol typically involves the reaction of 4-bromophenylmagnesium bromide with dimethylchlorosilane, followed by the addition of benzaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted phenylmethanol derivatives

Mechanism of Action

The mechanism of action of {2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding interactions, while the silyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The following compounds are structurally analogous, differing in substituents on the phenyl or silyl groups:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Key Properties/Applications Evidence IDs
{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol C₁₅H₁₇BrOSi* ~333.27 4-Bromophenyl High reactivity in cross-coupling; potential intermediate for drug synthesis. [1, 3, 8]
{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol C₁₅H₁₇FOSi 260.38 4-Fluorophenyl Electron-withdrawing fluorine enhances stability; used in imaging agents. [2, 7]
{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol C₁₆H₂₀O₂Si 272.42 2-Methoxyphenyl Electron-donating methoxy increases solubility in polar solvents. [4]
(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol C₁₅H₁₅BrO₃ 323.18 2,4-Dimethoxyphenyl Dimethoxy groups improve hydrophilicity; lacks silyl group. [3]
Phenol, 4-[(bromomethyl)dimethylsilyl] C₉H₁₃BrOSi 245.19 Bromomethyl Bromine on silyl enables alkylation; phenolic -OH increases acidity. [8]

*Calculated based on analogous structures.

Spectroscopic and Physical Properties

  • NMR Shifts : The target compound’s ¹H-NMR (DMSO-d₆) shows aromatic protons at δ 7.32–6.43 ppm, influenced by bromine’s deshielding effect . The fluorinated analog would exhibit distinct splitting patterns (e.g., coupling with ¹⁹F) .
  • Melting Points : Bromine’s polarizability likely increases the melting point compared to the fluorinated analog (storage at room temperature suggests lower mp for the latter) .

Biological Activity

{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a bromophenyl group, a dimethylsilyl substituent, and a hydroxymethyl group. These structural features contribute to its reactivity and biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Interaction with Biomolecules : The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethylsilyl group may form hydrogen bonds with polar residues. This interaction can modulate enzyme and receptor activities, leading to various biological effects.
  • Cell Cycle Modulation : Similar compounds have been shown to induce apoptosis by arresting the cell cycle at specific phases, particularly the S phase, which is critical for DNA synthesis .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. For instance, related compounds have demonstrated significant inhibition rates against various cancer cell lines, indicating potential as an anticancer agent .
    Cell LineInhibition Rate (%)IC50 (μM)
    A549100.078.99
    HepG299.986.92
    DU14599.937.89
    MCF7100.398.26
  • Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.

Case Studies

  • Antitumor Activity in HepG2 Cells : A study examined the effects of a structurally similar compound on HepG2 liver cancer cells, revealing that treatment led to increased apoptosis through mitochondrial pathways. The study highlighted the importance of Bax and Bcl-2 regulation in mediating these effects .
  • Synthesis and Characterization : The synthesis of this compound has been documented, showcasing its utility as a building block in organic synthesis and its potential for further functionalization to enhance biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol
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{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol

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